molecular formula C19H21NO6 B1445731 (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate CAS No. 1272755-74-4

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate

Cat. No. B1445731
CAS RN: 1272755-74-4
M. Wt: 359.4 g/mol
InChI Key: CGNQPFAECJFQNV-VFZPIINCSA-N
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Description

“(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate” is a type of Fmoc-protected β-amino acid . These are commonly used in solid phase synthesis and can be introduced into specific positions of the polypeptide chain by solid phase synthesis methods .


Synthesis Analysis

The synthesis of this compound involves the successful application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Arndt-Eistert homologation, which is a method of producing β-amino acids from α-amino acids . This involves a one-step condensation reaction .

Scientific Research Applications

Antibacterial Activity

One study focused on synthesizing derivatives of kanamycins using (2R,3R)- and (2R,3S)-4-azido-3-fluoro-2-hydroxybutanoic acids. These compounds exhibited similar antibacterial activity and toxicity levels as their corresponding analogs. The study also explored the relationship between observed toxicity and the base strength of the compounds (Takahashi, Ueda, Tsuchiya, & Kobayashi, 1993).

Peptide Synthesis

A 2003 study described the preparation of N-Fmoc-protected β2-homoamino acids, a key step in the synthesis of β-peptides. The research involved a diastereoselective amidomethylation process, showcasing the utility of these compounds in solid-phase syntheses of peptides (Šebesta & Seebach, 2003).

Synthesis of Complex Cyclodepsipeptides

A 2016 study detailed the synthesis of complex cyclodepsipeptides, cyclic peptides that have potential as pharmaceutical candidates. The study involved the synthesis of noncommercial protected amino acids, including (2R,3R,4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-hydroxy-4,5-dimethylhexanoic acid (Fmoc-AHDMHA-OH), demonstrating the compound's significance in creating biologically active molecules (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Solid Phase Synthesis Applications

Research in 2000 presented new linkers for solid-phase synthesis, including 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers, derived from (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate, exhibited higher acid stability compared to standard trityl resins, enhancing the synthesis of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex polypeptides. The ability to produce enantiomerically pure Fmoc-protected β-amino acids in only two steps and with high yield could have significant implications for the field of peptide synthesis .

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNQPFAECJFQNV-VFZPIINCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856386
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate

CAS RN

1272755-74-4
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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